An In-depth Technical Guide to 4-Ethoxy-3,5-difluorobenzyl bromide: Properties, Synthesis, and Applications
An In-depth Technical Guide to 4-Ethoxy-3,5-difluorobenzyl bromide: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of 4-Ethoxy-3,5-difluorobenzyl bromide (CAS No: 1017779-38-2), a fluorinated organic compound with significant potential as a building block in medicinal chemistry and materials science. While specific experimental data for this compound is not extensively available in public literature, this document consolidates information on its predicted chemical and physical properties, details a robust, proposed synthetic pathway from commercially available precursors, and explores its expected reactivity and potential applications. The guide also outlines essential safety and handling protocols based on the known characteristics of structurally related benzyl bromides. This document serves as a foundational resource for researchers looking to incorporate the unique 4-ethoxy-3,5-difluorobenzyl moiety into novel molecular architectures.
Introduction: The Strategic Value of Fluorinated Benzyl Bromides in Synthesis
Benzyl bromides are a cornerstone class of reagents in organic synthesis, prized for their ability to introduce a benzyl group through nucleophilic substitution reactions. The incorporation of fluorine atoms and other functional groups onto the aromatic ring significantly modulates the reactivity and physicochemical properties of these molecules. Fluorine, with its high electronegativity and relatively small size, can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[1] The presence of an ethoxy group, in conjunction with two fluorine atoms meta to the bromomethyl group in 4-Ethoxy-3,5-difluorobenzyl bromide, presents a unique electronic and steric profile. This substitution pattern is anticipated to confer a balance of reactivity and stability, making it a valuable intermediate for the synthesis of complex organic molecules, particularly in the realm of drug discovery.
This guide aims to provide a detailed technical overview of 4-Ethoxy-3,5-difluorobenzyl bromide, addressing its core chemical properties, a plausible and detailed synthetic route, its expected reactivity, and potential applications.
Core Chemical and Physical Properties
While experimental data for 4-Ethoxy-3,5-difluorobenzyl bromide is not widely published, we can predict its properties based on its structure and data from analogous compounds.
| Property | Value | Source/Basis |
| CAS Number | 1017779-38-2 | [2] |
| Molecular Formula | C₉H₉BrF₂O | [2] |
| Molecular Weight | 251.07 g/mol | [2] |
| Appearance | Predicted to be a colorless to pale yellow liquid or low-melting solid at room temperature. | Based on analogous compounds like 3,5-difluorobenzyl bromide.[2] |
| Solubility | Expected to be soluble in common organic solvents such as dichloromethane, diethyl ether, and ethyl acetate. | General property of benzyl bromides. |
| Stability | Light and moisture sensitive.[3] | General property of benzyl bromides. |
Proposed Synthesis of 4-Ethoxy-3,5-difluorobenzyl bromide
A logical and efficient synthesis of 4-Ethoxy-3,5-difluorobenzyl bromide can be envisioned in a two-step sequence starting from the commercially available 3,5-difluorophenol. This pathway involves the synthesis of the key intermediate, (4-Ethoxy-3,5-difluorophenyl)methanol, followed by its bromination.
Logical Synthesis Workflow
Caption: Proposed synthetic workflow for 4-Ethoxy-3,5-difluorobenzyl bromide.
Step 1: Synthesis of (4-Ethoxy-3,5-difluorophenyl)methanol
The synthesis of the precursor alcohol can be achieved through a three-step process starting from 3,5-difluorophenol.
Protocol:
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Ethylation of 3,5-Difluorophenol:
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To a solution of 3,5-difluorophenol (1.0 eq) in a suitable solvent such as acetone or DMF, add potassium carbonate (1.5 eq).
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Add ethyl iodide or ethyl bromide (1.2 eq) and heat the mixture to reflux for 4-6 hours, monitoring the reaction by TLC.
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After completion, cool the reaction mixture, filter off the inorganic salts, and concentrate the filtrate under reduced pressure.
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Purify the crude 1-ethoxy-3,5-difluorobenzene by distillation or column chromatography.
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Formylation of 1-Ethoxy-3,5-difluorobenzene:
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This step can be achieved via a Vilsmeier-Haack or a related formylation reaction.
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Cool a solution of DMF (3.0 eq) in an inert solvent like dichloromethane to 0 °C.
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Slowly add phosphorus oxychloride (1.2 eq) and stir for 30 minutes.
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Add a solution of 1-ethoxy-3,5-difluorobenzene (1.0 eq) in dichloromethane and allow the reaction to warm to room temperature and stir for 12-16 hours.
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Quench the reaction by pouring it onto ice-water and neutralize with a base like sodium bicarbonate.
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Extract the product with dichloromethane, dry the organic layer over anhydrous sodium sulfate, and concentrate.
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Purify the resulting 4-ethoxy-3,5-difluorobenzaldehyde by column chromatography.
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Reduction of 4-Ethoxy-3,5-difluorobenzaldehyde:
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Dissolve 4-ethoxy-3,5-difluorobenzaldehyde (1.0 eq) in a solvent such as methanol or ethanol.
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Cool the solution to 0 °C and add sodium borohydride (1.5 eq) portion-wise.
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Stir the reaction at room temperature for 1-2 hours until the starting material is consumed (monitored by TLC).
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Quench the reaction by the slow addition of water.
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Remove the organic solvent under reduced pressure and extract the aqueous layer with ethyl acetate.
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Dry the combined organic layers over anhydrous sodium sulfate, concentrate, and purify by column chromatography to yield (4-Ethoxy-3,5-difluorophenyl)methanol.
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Step 2: Bromination of (4-Ethoxy-3,5-difluorophenyl)methanol
The conversion of the benzylic alcohol to the corresponding bromide is a standard transformation that can be accomplished using several reagents. Two common and effective methods are the Appel reaction and the use of phosphorus tribromide.
Protocol 1: Appel Reaction (CBr₄/PPh₃)
This method is known for its mild reaction conditions.
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Dissolve (4-Ethoxy-3,5-difluorophenyl)methanol (1.0 eq) and carbon tetrabromide (1.2 eq) in an anhydrous solvent like dichloromethane or THF under an inert atmosphere (e.g., nitrogen or argon).
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Cool the solution to 0 °C in an ice bath.
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Slowly add triphenylphosphine (1.2 eq) portion-wise, keeping the temperature below 5 °C.
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Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC.
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Upon completion, concentrate the reaction mixture under reduced pressure.
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Purify the crude product by column chromatography on silica gel, eluting with a non-polar solvent system (e.g., hexane/ethyl acetate) to separate the product from triphenylphosphine oxide.
Protocol 2: Using Phosphorus Tribromide (PBr₃)
This is a classic and often high-yielding method for this transformation.
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Dissolve (4-Ethoxy-3,5-difluorophenyl)methanol (1.0 eq) in an anhydrous aprotic solvent such as diethyl ether or dichloromethane under an inert atmosphere.
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Cool the solution to 0 °C.
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Slowly add phosphorus tribromide (0.4 eq) dropwise. Caution: The reaction can be exothermic.
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Stir the reaction at 0 °C for 1-2 hours and then at room temperature for an additional 1-2 hours. Monitor by TLC.
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Carefully quench the reaction by pouring it into ice-water.
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Separate the organic layer, and wash it sequentially with saturated sodium bicarbonate solution and brine.
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Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude 4-Ethoxy-3,5-difluorobenzyl bromide, which can be further purified by column chromatography if necessary.
Reactivity and Synthetic Utility
4-Ethoxy-3,5-difluorobenzyl bromide is an electrophilic compound, with the benzylic carbon being susceptible to nucleophilic attack, leading to the displacement of the bromide ion.
Reactivity Profile
Caption: Expected reactivity pathways for 4-Ethoxy-3,5-difluorobenzyl bromide.
The two fluorine atoms at the 3 and 5 positions are electron-withdrawing groups, which can slightly increase the electrophilicity of the benzylic carbon, potentially enhancing its reactivity towards nucleophiles compared to non-fluorinated analogues. The ethoxy group at the 4-position is an electron-donating group, which may slightly counteract this effect. This electronic balance makes it a versatile reagent for various synthetic transformations, including:
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O-Alkylation: Reaction with alcohols or phenols in the presence of a base to form ethers.
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N-Alkylation: Reaction with primary or secondary amines to yield the corresponding benzylated amines.
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C-Alkylation: Reaction with carbanions, such as those derived from malonic esters, to form new carbon-carbon bonds.
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Formation of Esters: Reaction with carboxylate salts to produce benzyl esters, which can serve as protecting groups.
Potential Applications in Drug Discovery and Materials Science
While no specific applications for 4-Ethoxy-3,5-difluorobenzyl bromide have been documented, its structural motifs suggest significant potential in several areas of research and development.
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Medicinal Chemistry: The introduction of the 4-ethoxy-3,5-difluorobenzyl moiety can be a valuable strategy in lead optimization. The fluorine atoms can block metabolic oxidation at the 3 and 5 positions of the benzene ring, potentially improving the pharmacokinetic profile of a drug candidate. The ethoxy group can participate in hydrogen bonding interactions with biological targets and fine-tune the lipophilicity of the molecule.
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Agrochemicals: Similar to pharmaceuticals, the presence of fluorine can enhance the biological activity and metabolic stability of pesticides and herbicides.
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Materials Science: Fluorinated organic molecules are of interest in the development of materials with specific properties, such as liquid crystals and polymers with enhanced thermal stability and chemical resistance.
Safety, Handling, and Storage
As with all benzyl bromides, 4-Ethoxy-3,5-difluorobenzyl bromide should be handled with appropriate safety precautions.
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Hazard Class: Expected to be a corrosive and lachrymatory compound.[4]
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Personal Protective Equipment (PPE): Always handle in a well-ventilated fume hood. Wear chemical-resistant gloves, safety goggles, and a lab coat.
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Handling: Avoid contact with skin, eyes, and clothing.[5] Avoid inhalation of vapors. It is light and moisture-sensitive, so it should be handled under an inert atmosphere where possible.[3]
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Storage: Store in a tightly sealed container in a cool, dry, and dark place.[3][5] Storage under an inert atmosphere (e.g., argon or nitrogen) is recommended to prevent degradation.
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In case of exposure:
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Skin contact: Immediately wash with plenty of soap and water.
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Eye contact: Immediately flush with plenty of water for at least 15 minutes and seek medical attention.
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Inhalation: Move to fresh air. If breathing is difficult, give oxygen and seek medical attention.
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Conclusion
4-Ethoxy-3,5-difluorobenzyl bromide is a promising, yet underexplored, building block for organic synthesis. Its unique substitution pattern offers a valuable tool for chemists aiming to introduce a metabolically stabilized and electronically tuned benzyl moiety into target molecules. This guide provides a comprehensive theoretical framework for its properties, a detailed and practical synthetic approach, and an overview of its potential applications. As research in fluorinated compounds continues to expand, reagents like 4-Ethoxy-3,5-difluorobenzyl bromide are poised to play an increasingly important role in the development of new pharmaceuticals, agrochemicals, and advanced materials.
References
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CP Lab Safety. 4-Ethoxy-3,5-difluorobenzyl bromide, 95% Purity, C9H9BrF2O, 1 gram. Available from: [Link]
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ChemWhat. 3,5-Difluorobenzyl bromide CAS#: 141776-91-2. Available from: [Link]
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Xiamen Equation Chemical Co., Ltd. What is 3,5-Difluorobenzyl bromide used for in organic synthesis and medicinal chemistry?. Available from: [Link]
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Odyssey Organics. The Versatility of 3,4-Difluorobenzyl Bromide in Organic Chemistry. Available from: [Link]
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Chemistry Steps. SOCl2 and PBr3 for Conversion of Alcohols to Alkyl Halides. Available from: [Link]
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Organic Chemistry Portal. Appel Reaction. Available from: [Link]
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Master Organic Chemistry. PBr3 and SOCl2. Available from: [Link]
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MDPI. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Available from: [Link]


